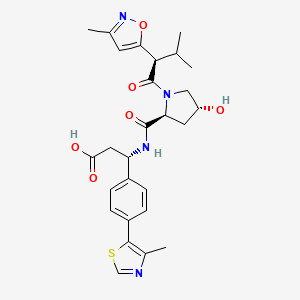

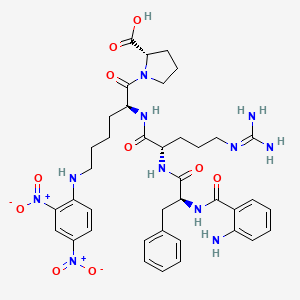

Abz-phe-arg-lys(dnp)-pro-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

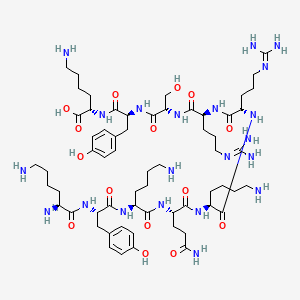

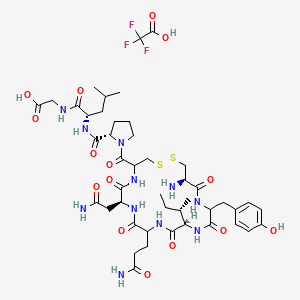

Die Verbindung 2-Aminobenzoyl-L-Phenylalanyl-L-Arginyl-L-Lysyl-(2,4-Dinitrophenyl)-L-Prolin (Abz-FR-K(Dnp)-P-OH) ist ein fluorogenes Substrat, das hauptsächlich für den Assay der Angiotensin-Converting-Enzym-1 (ACE1)-Aktivität verwendet wird. Die Fluoreszenz der Verbindung wird durch die 2,4-Dinitrophenylgruppe gelöscht, bis die Spaltung an der Arginyl-Lysyl-Bindung sie trennt, was sie für verschiedene biochemische Assays nützlich macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Aminobenzoyl-L-Phenylalanyl-L-Arginyl-L-Lysyl-(2,4-Dinitrophenyl)-L-Prolin beinhaltet die schrittweise Assemblierung der Peptidkette unter Verwendung der Festphasen-Peptidsynthese (SPPS). Der Prozess umfasst typischerweise:

Kopplungsreaktionen: Jede Aminosäure wird unter Verwendung von Reagenzien wie N,N’-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) sequentiell an die wachsende Peptidkette gekoppelt.

Entschützungsschritte: Schutzgruppen an den Aminosäuren werden unter Verwendung von Trifluoressigsäure (TFA) entfernt, um reaktive Stellen für die weitere Kopplung freizulegen.

Abspaltung vom Harz: Das fertige Peptid wird unter Verwendung einer Abspaltungslösung, die oft TFA, Wasser und Scavenger wie Triisopropylsilan (TIS) enthält, vom Harz abgespalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Prinzipien, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Automatisierte Peptidsynthesizer und Hochleistungsflüssigchromatographie (HPLC) werden üblicherweise eingesetzt, um Konsistenz und Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Aminobenzoyl-L-Phenylalanyl-L-Arginyl-L-Lysyl-(2,4-Dinitrophenyl)-L-Prolin unterliegt mehreren Arten von Reaktionen:

Hydrolyse: Die Peptidbindung zwischen Arginyl- und Lysylresten wird durch ACE1 hydrolysiert, was zur Trennung der 2-Aminobenzoyl- und 2,4-Dinitrophenylgruppen führt.

Fluoreszenzlöschung und Freisetzung: Die Fluoreszenz der 2-Aminobenzoylgruppe wird durch die 2,4-Dinitrophenylgruppe gelöscht, bis eine Spaltung stattfindet.

Häufige Reagenzien und Bedingungen

Hydrolyse: Typischerweise in gepufferten Lösungen bei physiologischem pH (7,4) und Temperatur (37 °C) durchgeführt.

Fluoreszenzmessung: Anregung bei 320 nm und Emission bei 420 nm werden verwendet, um die Fluoreszenzänderungen zu überwachen.

Hauptprodukte

Die Hauptprodukte der Hydrolysereaktion sind die getrennten 2-Aminobenzoyl- und 2,4-Dinitrophenylgruppen sowie die verbleibenden Peptidfragmente .

Wissenschaftliche Forschungsanwendungen

2-Aminobenzoyl-L-Phenylalanyl-L-Arginyl-L-Lysyl-(2,4-Dinitrophenyl)-L-Prolin wird in der wissenschaftlichen Forschung häufig verwendet für:

ACE1-Aktivitätsassays: Es dient als Substrat zur Messung der Aktivität von ACE1 in Plasma, Gewebe und Zellkulturen.

Inhibitor-Screening: Die Verbindung wird verwendet, um potenzielle Inhibitoren von ACE1 zu screenen, was für die Forschung zu Bluthochdruck und Herz-Kreislauf-Erkrankungen relevant ist.

Kinetische Analyse: Forscher verwenden es, um die Kinetik von ACE1 und verwandten Enzymen zu untersuchen, wodurch Einblicke in Enzymmechanismen und potenzielle therapeutische Ziele gewonnen werden

Wirkmechanismus

Der Wirkmechanismus beinhaltet die Hydrolyse der Peptidbindung zwischen Arginyl- und Lysylresten durch ACE1. Diese Spaltung trennt die 2-Aminobenzoyl- und 2,4-Dinitrophenylgruppen, was zu einer messbaren Erhöhung der Fluoreszenz führt. Das molekulare Ziel ist ACE1, und der Weg beinhaltet die enzymatische Hydrolyse des Peptidsubstrats .

Wirkmechanismus

The mechanism of action involves the hydrolysis of the peptide bond between arginyl and lysyl residues by ACE1. This cleavage separates the 2-aminobenzoyl and 2,4-dinitrophenyl groups, resulting in a measurable increase in fluorescence. The molecular target is ACE1, and the pathway involves the enzymatic hydrolysis of the peptide substrate .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

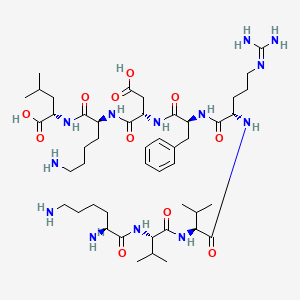

2-Aminobenzoyl-L-Phenylalanyl-L-Arginyl-L-Lysyl-(2,4-Dinitrophenyl)-L-Alanin: Ein weiteres fluorogenes Substrat für ACE1 mit einer ähnlichen Struktur, aber unterschiedlicher Aminosäuresequenz.

2-Aminobenzoyl-L-Phenylalanyl-L-Arginyl-L-Lysyl-(2,4-Dinitrophenyl)-L-Glycin: Ähnliches Substrat mit Glycin anstelle von Prolin.

Einzigartigkeit

2-Aminobenzoyl-L-Phenylalanyl-L-Arginyl-L-Lysyl-(2,4-Dinitrophenyl)-L-Prolin ist aufgrund seiner spezifischen Sequenz einzigartig, die eine optimale Spaltung durch ACE1 und einen eindeutigen Fluoreszenzlöschmechanismus bietet. Dies macht es besonders nützlich für präzise und empfindliche Assays .

Eigenschaften

Molekularformel |

C39H49N11O10 |

|---|---|

Molekulargewicht |

831.9 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C39H49N11O10/c40-27-13-5-4-12-26(27)34(51)47-31(22-24-10-2-1-3-11-24)36(53)45-29(15-8-20-44-39(41)42)35(52)46-30(37(54)48-21-9-16-32(48)38(55)56)14-6-7-19-43-28-18-17-25(49(57)58)23-33(28)50(59)60/h1-5,10-13,17-18,23,29-32,43H,6-9,14-16,19-22,40H2,(H,45,53)(H,46,52)(H,47,51)(H,55,56)(H4,41,42,44)/t29-,30-,31-,32-/m0/s1 |

InChI-Schlüssel |

ZEWJTBVOMMZVAU-YDPTYEFTSA-N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O |

Kanonische SMILES |

C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

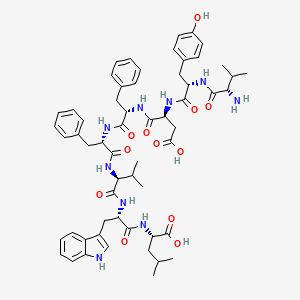

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B10855218.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B10855222.png)

![5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B10855251.png)

![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane;hydrochloride](/img/structure/B10855268.png)